
4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol is a chemical compound with the molecular formula C13H16Cl2O It is known for its unique structure, which includes two chlorine atoms and four methyl groups attached to an indan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol typically involves the chlorination of 1,1,3,3-tetramethylindan-5-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 6 positions. Common reagents used in this process include chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to avoid over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and methyl groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol shares similarities with other chlorinated indan derivatives, such as 4,6-dichloroindan-5-ol and 4,6-dichloro-1,1,3,3-tetramethylindan-2-ol.
Uniqueness
- The presence of four methyl groups and two chlorine atoms in this compound makes it unique compared to other indan derivatives. These substituents influence its chemical reactivity, stability, and potential applications, distinguishing it from similar compounds.
Properties
CAS No. |
93892-32-1 |
|---|---|
Molecular Formula |
C13H16Cl2O |
Molecular Weight |
259.17 g/mol |
IUPAC Name |
4,6-dichloro-1,1,3,3-tetramethyl-2H-inden-5-ol |
InChI |
InChI=1S/C13H16Cl2O/c1-12(2)6-13(3,4)9-7(12)5-8(14)11(16)10(9)15/h5,16H,6H2,1-4H3 |
InChI Key |
FTHYZVZUNYOUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(C(=C(C=C21)Cl)O)Cl)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


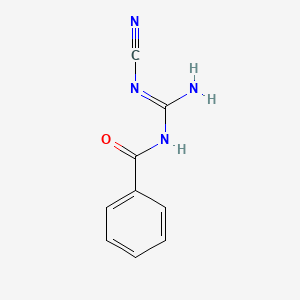
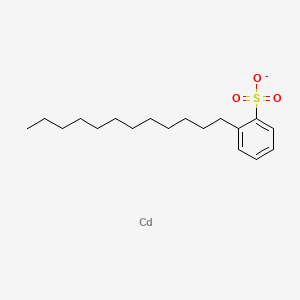

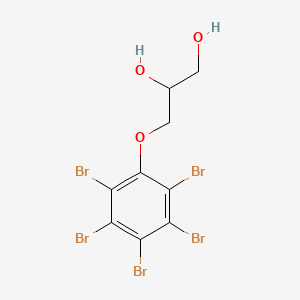
![Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid](/img/structure/B12653968.png)
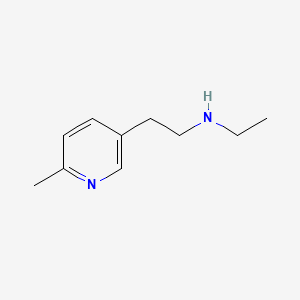
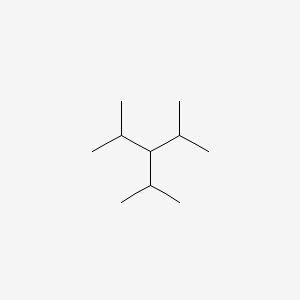
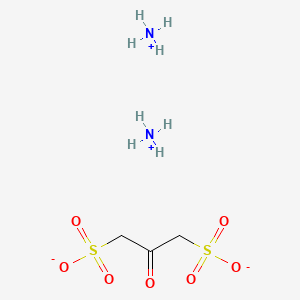
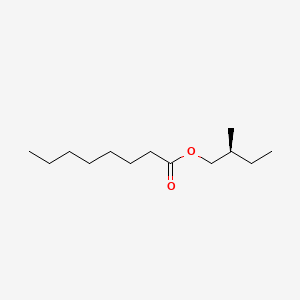
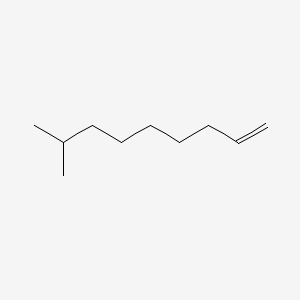
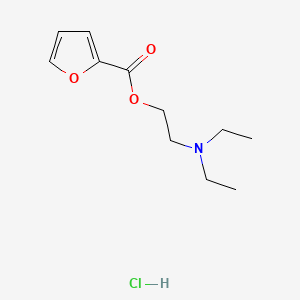
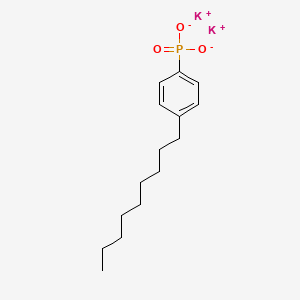

![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)
